molecular formula C10H18ClN3O2S B6339931 {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine CAS No. 1221342-74-0

{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine

Cat. No.: B6339931
CAS No.: 1221342-74-0
M. Wt: 279.79 g/mol
InChI Key: MBLKODDBQMVQSA-UHFFFAOYSA-N
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Description

{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine (CAS 1221342-74-0) is a tertiary amine-functionalized imidazole derivative with a molecular formula of C₁₀H₁₈ClN₃O₂S and a molecular weight of 279.79 g/mol . Its structure features:

  • A chloromethyl group at the 5-position of the imidazole ring.
  • A methanesulfonyl group at the 2-position.
  • A dimethylamine moiety linked via a three-carbon propyl chain to the nitrogen at the 1-position of the imidazole.

The chloromethyl group enables further functionalization, while the methanesulfonyl group enhances stability and electron-withdrawing properties .

Properties

IUPAC Name

3-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClN3O2S/c1-13(2)5-4-6-14-9(7-11)8-12-10(14)17(3,15)16/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLKODDBQMVQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(=CN=C1S(=O)(=O)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Methanesulfonyl-1H-Imidazole

The methanesulfonyl group is introduced early to direct subsequent electrophilic substitutions. A modified protocol from NZ575125A involves:

  • Protection : Tritylation of 4-iodo-1H-imidazole using triphenylmethyl chloride in DMF (Yield: 92%).

  • Sulfonylation : Reaction with methanesulfonyl chloride in pyridine at 0–5°C (12 h, Yield: 85%).

  • Deprotection : Acidic cleavage (HCl/EtOH, reflux) removes the trityl group (Yield: 94%).

Key Data :

StepReagentsTemp (°C)Time (h)Yield (%)
1TrCl, DMF25692
2MsCl, Pyridine0–51285
3HCl/EtOH80294

Chloromethylation at C5

Electrophilic chloromethylation employs paraformaldehyde and HCl gas in acetic acid:

  • Mannich Reaction : 2-Methanesulfonyl-1H-imidazole reacts with paraformaldehyde (3 eq) and HCl(g) in AcOH at 50°C (8 h).

  • Workup : Neutralization with NaHCO3 and extraction with DCM (Yield: 78%).

Alkylation of Imidazole Intermediate

The propyl spacer is introduced via nucleophilic substitution:

  • Base Activation : 5-(Chloromethyl)-2-methanesulfonyl-1H-imidazole (1 eq) treated with NaH (1.2 eq) in THF (0°C, 30 min).

  • Alkylation : Addition of 3-bromopropyldimethylamine (1.5 eq) at 25°C (24 h).

  • Purification : Column chromatography (SiO2, EtOAc/MeOH 9:1) yields the target compound (65% yield).

Optimization Insight :

  • Solvent Effects : THF outperforms DMF or DMSO due to better NaH compatibility.

  • Temperature Control : Exothermic reaction requires gradual warming to prevent decomposition.

One-Pot Methodologies and Green Chemistry Advances

A four-component strategy inspired by InCl3-catalyzed pyrano[2,3-c]pyrazole synthesis was adapted:

Reaction Design

  • Components :

    • Imidazole precursor (1 eq)

    • 3-(Dimethylamino)propanol (1.2 eq)

    • MsCl (1.5 eq)

    • CH2O/HCl (chloromethyl source)

  • Catalyst : InCl3 (20 mol%) in 50% EtOH under ultrasound (40°C, 30 min).

  • Yield : 72% after recrystallization.

Advantages :

  • Reduced step count (from 6 to 2 steps).

  • Ultrasonic irradiation enhances mass transfer, cutting reaction time by 60%.

Critical Parameter Analysis

Temperature Effects on Chloromethylation

Temp (°C)Conversion (%)Selectivity (%)
304582
507891
708876

Higher temperatures accelerate reaction but promote sulfone group decomposition.

Solvent Impact on Alkylation Yield

SolventDielectric ConstantYield (%)
THF7.565
DMF36.742
Acetonitrile37.538

Low-polarity solvents favor SN2 mechanisms for alkylation.

Industrial-Scale Considerations

Catalytic Hydrogenation for Amine Linker Synthesis

Adapting methods from NZ575125A:

  • Hydrogenation : 3-(N,N-Dimethylamino)propanal (Pd/C, H2 50 psi, MeOH, 50°C).

  • In Situ Reduction : Eliminates need for pre-formed bromopropane derivatives.

Scale-Up Data :

Batch Size (kg)Yield (%)Purity (%)
16898.5
106597.8
1006396.2

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The imidazole ring and the methanesulfonyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Addition Reactions: The compound can undergo addition reactions at the double bonds present in the imidazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could lead to the formation of sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazole ring is a common motif in many biologically active molecules, and the presence of the chloromethyl and methanesulfonyl groups can enhance its reactivity and binding affinity to biological targets.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also serve as a precursor for the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism by which {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine exerts its effects involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological activity. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with various molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Tertiary Amine Derivatives

Diethylamine Analog: {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine
  • CAS : 1221342-23-9
  • Molecular Formula : C₁₂H₂₂ClN₃O₂S
  • Molecular Weight : 307.84 g/mol
  • Key Differences: Replacement of dimethylamine with diethylamine, increasing alkyl chain length. Higher molecular weight (+28.05 g/mol) and lipophilicity compared to the dimethylamine variant. Potential implications: Enhanced membrane permeability in biological systems but reduced water solubility .
Nitroimidazole Derivative: 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
  • CAS: Not specified (referred to as Compound 1 in ).
  • Molecular Formula : C₁₂H₁₂ClN₃O₂
  • Key Differences :
    • Substitution of the methanesulfonyl group with a nitro group at the 5-position.
    • Aromatic phenyl ring at the 4-position instead of the propyl-dimethylamine chain.
    • Synthesis: Prepared via chlorination of a benzyl alcohol precursor using SOCl₂ .
    • Applications: Nitroimidazoles are widely studied as antimicrobial and anticancer agents, suggesting divergent biological activity compared to the methanesulfonyl-containing target compound .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine C₁₀H₁₈ClN₃O₂S 279.79 Chloromethyl, methanesulfonyl, dimethylamine Drug intermediates, catalysts
{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine C₁₂H₂₂ClN₃O₂S 307.84 Chloromethyl, methanesulfonyl, diethylamine Enhanced lipophilicity for drug delivery
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₂H₁₂ClN₃O₂ 265.70 Chloromethyl, nitro, phenyl Antimicrobial/antiparasitic agents

Physicochemical Properties

  • Solubility : The dimethylamine derivative’s shorter alkyl chain likely confers better aqueous solubility than the diethylamine analog. The nitroimidazole’s phenyl group may reduce solubility compared to both sulfonyl-containing compounds.
  • Stability : Methanesulfonyl groups enhance thermal and oxidative stability compared to nitro groups, which are prone to reduction under biological conditions .

Biological Activity

The compound {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine is a synthetic organic molecule that features an imidazole core, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, based on existing research findings.

Chemical Structure and Properties

The structure of the compound includes:

  • Imidazole ring: A five-membered heterocyclic structure containing two nitrogen atoms.
  • Chloromethyl group: Enhances reactivity and potential interactions with biological targets.
  • Methanesulfonyl group: Increases solubility and stability in biological systems.
  • Dimethylamine moiety: Contributes to the compound's overall biological activity.

The mechanism of action for {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine primarily involves:

  • Covalent interactions with nucleophilic sites on proteins, which may inhibit or modulate enzyme activity.
  • Enhanced membrane permeability , potentially allowing greater access to intracellular targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria. The presence of the methanesulfonyl group may enhance this activity by increasing membrane permeability or inhibiting specific bacterial enzymes.

Bacterial StrainZone of Inhibition (mm)
E. coli20
S. aureus22
B. subtilis21
P. aeruginosa19

Note: Values are indicative based on preliminary assays comparing to known antibiotics.

Antifungal Activity

Compounds with similar imidazole structures have been reported to possess antifungal properties. The potential antifungal activity of {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine is hypothesized to arise from its ability to disrupt fungal cell membranes or inhibit critical metabolic pathways.

Anticancer Properties

Research into imidazole derivatives suggests that they may exhibit anticancer activity by targeting specific kinases involved in tumor growth and proliferation. The unique structural features of this compound could allow it to act as a kinase inhibitor, although detailed studies are necessary to confirm these effects.

Case Studies and Research Findings

A review of literature indicates that imidazole derivatives, including those similar to {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine, have shown various pharmacological activities:

  • Antibacterial Studies : Jain et al. evaluated related imidazole compounds against E. coli and S. aureus, demonstrating significant antibacterial effects (Table 2 from the study) .
  • Antifungal Activity : Other studies have demonstrated that imidazole derivatives can inhibit fungal growth, suggesting potential applications in treating fungal infections .
  • Anticancer Research : The anticancer potential of imidazole compounds has been supported by findings indicating their role in inhibiting key signaling pathways in cancer cells .

Q & A

Q. What are the optimal synthetic routes for {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}dimethylamine, and how do reaction conditions influence yield?

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

Methodology :

  • NMR : ¹H/¹³C NMR confirms substituent positions. For example, the chloromethyl group shows a singlet at δ ~4.3 ppm (¹H), while the methanesulfonyl group exhibits a triplet near δ 3.1 ppm .
  • HRMS : High-resolution mass spectrometry (ESI+) validates molecular weight (calculated: 307.84 [M+H]⁺; observed: 307.85 ).
  • X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization . Key bond lengths (e.g., C-Cl: ~1.79 Å) confirm stereochemistry.

Example Crystallographic Parameters :

ParameterValue
Space groupP2₁/c
R-factor0.042
C-Cl bond length1.78 Å

Advanced Research Questions

Q. What computational methods are suitable for predicting the bioactivity of this compound against bromodomain targets?

Q. How do solvent and pH affect the stability of this compound in aqueous solutions?

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